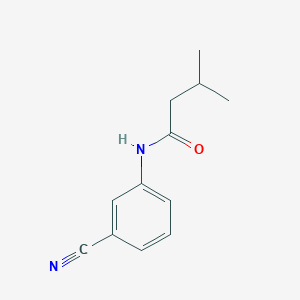![molecular formula C13H14N2O3 B7628502 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid, also known as Trp-P-2, is a heterocyclic aromatic amine that is commonly found in cooked meat and fish. It is formed during high-temperature cooking methods such as grilling, frying, and roasting. Trp-P-2 is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including colon, breast, and prostate cancer. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Trp-P-2 in scientific research.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid is not fully understood, but it is known to induce DNA damage through the formation of reactive intermediates. These intermediates can react with DNA bases, leading to the formation of adducts and mutations. 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation, as well as to modulate immune function. 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has also been shown to have estrogenic and anti-androgenic effects, which may contribute to its carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid in scientific research is its potent mutagenic and carcinogenic effects. This makes it a valuable tool for studying the mechanisms of carcinogenesis and for developing new cancer therapies. However, the use of 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid in lab experiments is also limited by its toxicity and potential health risks. Careful handling and disposal procedures must be followed to minimize exposure to 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid.
Orientations Futures
There are several potential future directions for research on 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid. One area of interest is the development of new cancer therapies that target the DNA damage and oxidative stress induced by 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid. Another area of interest is the development of new methods for detecting and quantifying 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid in food and environmental samples. Finally, there is a need for further research on the health effects of 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid exposure in humans, particularly in relation to cancer risk.
Méthodes De Synthèse
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid can be synthesized through the reaction of tryptophan with creatinine under high-temperature conditions. The reaction proceeds through a series of complex chemical reactions that involve the formation of several intermediates. The final product, 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid, is a yellowish-brown powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Applications De Recherche Scientifique
2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has been widely used as a mutagenic and carcinogenic agent in scientific research. It is commonly used to induce mutations in bacterial and mammalian cells, as well as in animal models of cancer. 2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid has also been shown to have immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases and cancer.
Propriétés
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-3-2-4-10-13(8)9(5-12(17)18)6-15(10)7-11(14)16/h2-4,6H,5,7H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVZDVSBARANDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2CC(=O)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)


![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)





![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)